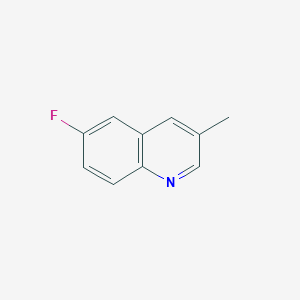

6-Fluoro-3-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNYSGFNNRTXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577435 | |

| Record name | 6-Fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137595-46-1 | |

| Record name | 6-Fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 3 Methylquinoline and Analogues

Conventional Synthetic Routes to Substituted Quinolines

The construction of the quinoline (B57606) ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that remain fundamental in organic synthesis. These conventional routes offer versatile pathways to a wide range of substituted quinolines.

Cyclization Reactions in Quinoline Ring System Construction

Cyclization reactions are at the heart of quinoline synthesis, involving the formation of the pyridine (B92270) ring fused to a benzene (B151609) moiety. A common strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of a variety of substituted quinolines under mild reaction conditions. The reaction proceeds via a 6-endo-dig cyclization pathway, promoted by an electrophile. For the synthesis of a 6-fluoro-3-methylquinoline analogue, a plausible route would involve the cyclization of an appropriately substituted N-(2-alkynyl)-4-fluoroaniline.

Another significant cyclization approach is the reaction of anilines with α,β-unsaturated carbonyl compounds, which is central to several named reactions discussed below. Furthermore, tandem reactions involving Michael addition followed by an iodine-mediated desulfurative cyclization have been developed for quinoline synthesis.

Multi-component Reactions for Complex Quinoline Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and offers significant advantages in terms of atom economy and structural diversity. For quinoline synthesis, MCRs provide a convergent and versatile strategy.

The Povarov reaction, discussed in more detail later, is a prime example of an MCR used for quinoline synthesis. Other MCRs, such as those based on the Gewald or Ugi reaction, have also been successfully employed to generate diverse quinoline scaffolds. A hypothetical MCR for the synthesis of this compound could involve the reaction of 4-fluoroaniline (B128567), an appropriate aldehyde, and a vinyl ether or another electron-rich alkene.

| Reaction Name | Components | Catalyst/Conditions | Product Type |

| Povarov Reaction | Aniline (B41778), Aldehyde, Alkene | Lewis or Brønsted acid | Tetrahydroquinolines (oxidized to quinolines) |

| Aza-Diels-Alder | N-arylimine, electron-rich olefin | Lewis or Brønsted acid | Tetrahydroquinolines |

Friedlander-Type Annulations and their Advanced Variants

The Friedländer annulation is a classic and straightforward method for the synthesis of polysubstituted quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. This reaction can be catalyzed by either acids or bases.

To synthesize this compound via the Friedländer reaction, one would react 2-amino-5-fluorobenzaldehyde (B139799) or 2-amino-5-fluorophenyl methyl ketone with propionaldehyde (B47417) or acetone, respectively. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration.

There are two primary mechanistic pathways for the Friedländer synthesis. The first involves an initial aldol reaction between the two carbonyl compounds, followed by condensation of the resulting enone with the aniline. The second pathway begins with the formation of a Schiff base between the aniline and one of the carbonyl compounds, followed by an intramolecular aldol-type condensation.

Advanced variants of the Friedländer synthesis utilize various catalysts to improve yields and reaction conditions. These include the use of catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids. Microwave-assisted and solvent-free conditions have also been developed to enhance the efficiency and environmental friendliness of this reaction.

| Catalyst | Conditions | Advantages |

| Iodine | Solvent-free | Mild conditions, high efficiency |

| p-Toluenesulfonic acid | Solvent-free, microwave | Rapid, efficient |

| Lewis Acids (e.g., ZnCl2, Nd(NO3)3·6H2O) | Various | Improved yields and selectivity |

Conrad–Limpach–Knorr Synthesis and Mechanistic Insights

The Conrad–Limpach–Knorr synthesis is a versatile method for producing 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from anilines and β-ketoesters. The regiochemical outcome of the reaction is highly dependent on the reaction temperature.

In the Conrad-Limpach pathway, which is favored at lower temperatures (kinetic control), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of a 4-hydroxyquinoline. For the synthesis of a 6-fluoro-4-hydroxy-3-methylquinoline precursor, 4-fluoroaniline would be reacted with a 2-methyl-β-ketoester.

Conversely, the Knorr pathway, which predominates at higher temperatures (thermodynamic control, approx. 140 °C), involves the initial attack of the aniline at the less reactive ester carbonyl, forming a β-ketoanilide. Cyclization of this intermediate under acidic conditions yields a 2-hydroxyquinoline.

The mechanism of the Conrad-Limpach synthesis begins with the formation of a Schiff base from the aniline and the β-ketoester. This is followed by an electrocyclic ring-closing reaction, which is the rate-determining step and requires significant thermal energy. The use of high-boiling inert solvents like mineral oil can significantly improve the yields of the cyclization step.

| Reaction Pathway | Temperature | Initial Point of Attack | Intermediate | Final Product |

| Conrad-Limpach | Low (initial), High (cyclization) | Keto group | Enamine | 4-Hydroxyquinoline |

| Knorr | High | Ester group | β-Ketoanilide | 2-Hydroxyquinoline |

Povarov Reaction Applications in Quinoline Formation

The Povarov reaction is a formal [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to yield tetrahydroquinolines. Subsequent oxidation of the tetrahydroquinoline intermediate provides the corresponding quinoline. This reaction is typically catalyzed by Lewis or Brønsted acids.

For the synthesis of this compound, the Povarov reaction could be envisioned between 4-fluoroaniline, an appropriate aldehyde, and an alkene that would introduce the methyl group at the 3-position. A multi-component, one-pot approach is often employed, where the aniline, aldehyde, and alkene are reacted together in the presence of a catalyst.

Recent advancements in the Povarov reaction include the use of novel catalysts and reaction conditions to improve efficiency and selectivity. An interesting variation involves a formal [3+2+1] cycloaddition mediated by molecular iodine, where methyl ketones, arylamines, and styrenes are used to directly synthesize substituted quinolines.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards the development of more efficient and selective catalytic methods. For the synthesis of this compound and its analogues, several advanced catalytic approaches can be considered.

Transition metal-catalyzed reactions have become indispensable in organic synthesis. For instance, iridium-catalyzed C-H borylation of 6-fluoroquinolines has been demonstrated as a powerful tool for the functionalization of the quinoline core. This method could be applied to a pre-formed 6-fluoroquinoline (B108479) to introduce various substituents.

Furthermore, metal-free catalytic systems are gaining prominence due to their lower cost and reduced environmental impact. For example, radical-promoted cyclization reactions can be used to construct the quinoline ring. An N-bromosuccinimide-mediated radical reaction of 3-arylallyl azides has been reported for the synthesis of 3-substituted quinolines.

In the context of the Friedländer synthesis, the use of gold catalysts has been shown to enable the reaction to proceed under milder conditions. Similarly, nanomaterial-assisted synthesis, for instance using silica-functionalized magnetic nanoparticles, has been reported to enhance reaction yields and reduce reaction times in quinoline synthesis.

| Catalytic System | Reaction Type | Application |

| Iridium Catalyst | C-H Borylation | Functionalization of pre-formed 6-fluoroquinolines |

| Gold Catalyst | Friedländer Synthesis | Milder reaction conditions |

| Fe3O4@SiO2 Nanoparticles | Doebner-von Miller Reaction | Improved yields and reduced reaction times |

Transition Metal-Catalyzed Processes (e.g., Iridium, Iron, Copper, Palladium)

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, which are crucial for quinoline synthesis. These methods often proceed under milder conditions than classical approaches and exhibit broad functional group tolerance.

Iridium (Ir) Catalysis: Iridium complexes are effective catalysts for the synthesis of quinolines through various mechanisms, including hydrogen-transfer reactions. nih.govchemicalbook.comacs.org A common strategy involves the dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. acs.org This approach is highly atom-economical, producing water and hydrogen gas as the only byproducts. Another iridium-catalyzed method involves a one-pot, three-component coupling of an arylamine, an aldehyde, and an aliphatic aldehyde, with catalysts like [Ir(cod)Cl]2 proving highly efficient. chemicalbook.com The asymmetric hydrogenation of quinoline derivatives, leading to chiral tetrahydroquinolines, has also been achieved with high enantioselectivity using iridium catalysts such as [Ir(COD)Cl]2/(R)-MeO-Biphep/I2. acs.org

Iron (Fe) Catalysis: As an earth-abundant and low-cost metal, iron has gained significant attention as a catalyst for sustainable chemical synthesis. nih.govyoutube.com Iron-catalyzed methods for quinoline synthesis include the dehydrogenative coupling of α-(2-aminoaryl)methanols with secondary alcohols, which proceeds with the liberation of H₂ and H₂O as green byproducts. nih.gov This acceptorless dehydrogenative coupling is noted for its high yields and good functional group tolerance. nih.gov Furthermore, iron(III) chloride has been used to catalyze three-component coupling reactions of aldehydes, amines, and styrenes to afford 2,4-disubstituted quinolines, using oxygen as the oxidant and producing no hazardous byproducts. youtube.com

Copper (Cu) Catalysis: Copper catalysts are versatile and have been employed in domino reactions to construct the quinoline scaffold. One such approach involves the reaction of enaminones with 2-halobenzaldehydes, proceeding through an aldol reaction, C(aryl)–N bond formation, and elimination sequence. acs.org Copper catalysis is also effective in the synthesis of N-fused quinolines via C(sp³)–H activation and radical addition-cyclization cascades. researchgate.net A sustainable method utilizing a well-defined Cu(II)-pincer complex catalyzes the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions. acs.org

Palladium (Pd) Catalysis: Palladium catalysis is widely used for cross-coupling and cyclization reactions. The synthesis of quinolines can be achieved through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, a process that can work without the need for acids, bases, or other additives. semanticscholar.org Another strategy involves a one-pot reaction between 2-amino aromatic ketones and alkynes. researchgate.net Palladium catalysts have also been instrumental in the synthesis of quinolinones, which are important quinoline derivatives, via Heck coupling and subsequent cyclization. mdpi.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| [IrCp*Cl2]2 / KOH | Allylic alcohols and 2-aminobenzyl alcohol | Tandem isomerization/cyclization; Atom-economical | nih.gov |

| PNP pincer iron complex | α-2-aminoaryl alcohols and secondary alcohols | Acceptorless dehydrogenative coupling; Earth-abundant catalyst | nih.gov |

| Copper Iodide (CuI) | Enaminones and 2-halobenzaldehydes | Domino reaction; Forms C-C and C-N bonds | acs.org |

| Palladium(II) Acetate (Pd(OAc)2) | Allyl alcohols and anilines | Oxidative cyclization; Additive-free | semanticscholar.org |

Acid-Catalyzed Cyclizations (e.g., Brønsted Acids, Nafion)

Acid catalysis is a cornerstone of classical quinoline syntheses like the Friedländer and Combes reactions. Modern variations utilize a range of acids, from simple Brønsted acids to solid, recyclable acid catalysts, often under more environmentally benign conditions.

Brønsted Acids: Simple Brønsted acids, such as triflic acid (TfOH), can effectively catalyze the cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions, using oxygen as the oxidant. researchgate.net This method offers a straightforward route to various quinoline derivatives with good to excellent yields. researchgate.net The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is frequently catalyzed by Brønsted acids. scranton.edu For instance, the synthesis of 8-fluoro-2,3-dimethylquinoline analogs can be achieved by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) using polyphosphoric acid (PPA) as both a solvent and an acidic catalyst. nih.gov

Nafion: Nafion, a perfluorinated sulfonic acid polymer, serves as a reusable and environmentally friendly solid acid catalyst. nih.govnih.gov It has been successfully employed in the Friedländer synthesis of quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds. jmpas.com The use of Nafion, particularly in conjunction with microwave irradiation, allows for rapid and efficient synthesis with high yields and easy catalyst recovery and reuse. nih.govnih.gov This approach aligns well with the principles of green chemistry by minimizing waste and avoiding corrosive, non-recyclable acid catalysts. nih.gov

| Catalyst | Reactants (Analogous Synthesis) | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | 2-fluoroaniline and ethyl 2-methylacetoacetate | Thermal | Catalyst also acts as solvent; one-step synthesis of quinoline ring | nih.gov |

| Triflic Acid (TfOH) | N-alkyl anilines and alkynes/alkenes | 120 °C, O2 atmosphere | Metal- and solvent-free; uses O2 as oxidant | researchgate.net |

| Nafion NR50 | 2-aminobenzophenones and carbonyl synthons | Microwave irradiation, Ethanol (B145695) | Reusable solid acid catalyst; eco-friendly | nih.gov |

| Nafion® NR50 | Anilines and propionaldehydes | Microwave irradiation | Environmentally friendly catalyst; good to excellent yields | nih.gov |

Organocatalysis and Metal-Free Synthetic Strategies

In the quest for more sustainable synthetic methods, organocatalysis and completely metal-free reactions have emerged as powerful alternatives. These strategies avoid the use of potentially toxic and expensive heavy metals. A Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes, using oxygen as the oxidant, represents an efficient metal-free approach to quinoline synthesis. cymitquimica.com This method is advantageous for its operational simplicity and the use of a cheap, environmentally friendly oxidant. researchgate.net Furthermore, metal-free, solvent-free reactions have been developed, such as the synthesis of quinoline derivatives from 2-styrylanilines and 2-methylquinolines catalyzed by molecular iodine, which proceeds via a C(sp³)–H bond functionalization and tandem cyclization. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The synthesis of quinolines, including this compound, is an area where these principles can be effectively applied. nih.gov

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry by dramatically reducing reaction times, often from hours to minutes, and improving product yields. rsc.org The synthesis of quinoline derivatives is well-suited to this technology. For example, the Nafion-catalyzed Friedländer synthesis is significantly accelerated under microwave irradiation. nih.govnih.gov Similarly, the synthesis of various chloro-fluoroquinoline derivatives has been successfully performed using microwave heating, highlighting the utility of this method for halogenated quinoline targets. The rapid heating provided by microwaves can lead to cleaner reactions with fewer side products, simplifying purification and reducing waste. rsc.org

Aqueous and Solvent-Free Reaction Media Development

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Numerous synthetic procedures for quinolines have been adapted to run in aqueous media. For instance, transition-metal-free synthesis of quinolines from 2-nitrobenzyl alcohol has been successfully conducted in water.

Solvent-free reactions represent an even greener alternative, minimizing waste and simplifying reaction work-up. These reactions can be conducted by grinding the reactants together, sometimes with a solid catalyst, or by simply heating a mixture of the neat reactants. Brønsted acid-catalyzed synthesis of quinolines from N-alkyl anilines and alkynes has been achieved under solvent-free conditions, showcasing a highly efficient and environmentally friendly protocol. researchgate.net

Atom Economy and Waste Minimization in Quinoline Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently greener as they generate less waste. Addition and cycloaddition reactions are typically highly atom-economical. In the context of quinoline synthesis, methods like the dehydrogenative coupling catalyzed by iridium or iron are notable for their high atom economy, as the only byproducts are water and hydrogen. nih.govnih.gov Developing synthetic routes to this compound that proceed via tandem or domino reactions, where multiple bonds are formed in a single operation, is a key strategy for maximizing atom economy and minimizing waste.

Regioselective Fluorination Strategies in Quinoline Chemistry

Achieving regioselectivity in the fluorination of quinolines is a significant challenge due to the varied reactivity of the carbocyclic and heterocyclic rings. Several methods have been developed to introduce fluorine atoms at specific positions.

Direct C-H Fluorination: Direct C-H fluorination is an efficient approach to creating carbon-fluorine bonds without the need for pre-functionalized substrates. One modern strategy involves an electron-transfer-enabled concerted nucleophilic fluorination. This method allows for the oxidative fluorination of quinolines, which is otherwise difficult due to the unfavorable energetics of intermediate formation in traditional nucleophilic aromatic substitution. For instance, the fluorination of unsubstituted quinoline can yield a mixture of C2 and C4 products, with the C4 position being slightly favored. The selectivity can be influenced by substituents; an electron-withdrawing group at the C3 position, such as an acetyl group, enhances the reactivity at the C4 position, leading to a higher C4/C2 product ratio.

Electrolytic Fluorination: Electrochemical methods offer a pathway for regioselective fluorination under mild conditions. An electrolytic approach has been developed for the 5,8-difluorination of various quinoline derivatives. Using HF:pyridine as both the fluorine source and the supporting electrolyte, this method provides moderate to good yields of the difluorinated products at room temperature within a relatively short reaction time of two hours.

Fluorination with Elemental Fluorine: While direct fluorination with elemental fluorine can be challenging to control, selective syntheses have been achieved. The interaction of quinoline with elemental fluorine in the presence of iodine (I₂) can produce 2-fluoroquinolines in yields ranging from 54–93%. This method is proposed to proceed through an intermediate N-iodo-heterocyclic species, which is then attacked by a fluoride (B91410) ion.

Table 1: Comparison of Regioselective Fluorination Methods for Quinolines

| Method | Fluorinating Agent/System | Position(s) Fluorinated | Key Features |

|---|---|---|---|

| Concerted Nucleophilic Fluorination | Selectfluor / Et₃N·HCl | C2 and C4 | Direct C-H activation; selectivity influenced by substituents. |

| Electrolytic Fluorination | HF:pyridine | C5 and C8 | Electrochemical method; provides difluorinated products. |

| Elemental Fluorination | F₂ / I₂ | C2 | Proceeds via a proposed N-iodo intermediate. |

Synthesis of Specific this compound Isomers and Derivatives

The synthesis of specific fluoroquinoline isomers and derivatives often relies on cyclization reactions using fluorinated starting materials. This "bottom-up" approach provides excellent control over the final substitution pattern. Classical quinoline syntheses like the Doebner-von Miller, Skraup, and Combes reactions are adaptable for this purpose by using the appropriately substituted fluoroaniline (B8554772) as a key building block. nih.govwikipedia.org

Synthesis of 8-Fluoro-2,3-dimethylquinoline Derivatives: A common strategy for building the quinoline core is the reaction of a substituted aniline with a β-dicarbonyl compound. For example, 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) can be synthesized by reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which serves as both a solvent and an acid catalyst. nih.gov The resulting quinolinol can be further functionalized. For instance, ester derivatives can be prepared by reacting the hydroxyl group with various substituted benzoic acids using coupling agents like EDC·HCl and DMAP. nih.gov

Table 2: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Fluoroaniline | Ethyl 2-methylacetoacetate | Polyphosphoric acid (PPA) | Heating at 150 °C | 8-Fluoro-2,3-dimethylquinolin-4-ol | 89.2% nih.gov |

Synthesis of 6-Fluoro-4-oxoquinoline-3-carboxylic Acid Derivatives: The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) that can be elaborated into medicinally important structures. The synthesis begins with the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then cyclized at high temperatures, typically in a high-boiling solvent like diphenyl ether, to form the ethyl ester of the corresponding 4-oxoquinoline-3-carboxylic acid. This ester can be hydrolyzed to the carboxylic acid and further modified, for example, by N-alkylation and substitution at other positions on the quinoline ring. researchgate.net

Synthesis of 3-Fluoro-6-methoxyquinoline (B1245202): Another synthetic approach involves building the quinoline ring from an aniline and a fluorinated three-carbon component. A two-step synthesis for 3-fluoro-6-methoxyquinoline has been described, starting from p-anisidine (B42471) and 2-fluoromalonic acid. researchgate.net The initial reaction, conducted in the presence of phosphorus oxychloride, results in the formation of 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556) through a tandem chlorination-cyclization process. Subsequent hydrogenolysis of this intermediate removes the chlorine atoms to yield the final product, 3-fluoro-6-methoxyquinoline. researchgate.net

Table 3: Selected Syntheses of this compound Analogues

| Target Compound Class | Key Starting Materials | General Method | Reference |

|---|---|---|---|

| 8-Fluoro-2,3-dimethylquinoline Derivatives | 2-Fluoroaniline, Ethyl 2-methylacetoacetate | Combes-type synthesis followed by derivatization | nih.gov |

| 6-Fluoro-4-oxoquinoline-3-carboxylic Acid Derivatives | 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate | Gould-Jacobs reaction | researchgate.net |

| 3-Fluoro-6-methoxyquinoline | p-Anisidine, 2-Fluoromalonic acid | Tandem chlorination-cyclization followed by hydrogenolysis | researchgate.net |

| (R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline | Chiral resolution of the racemic mixture | chemicalbook.com |

Derivatization and Functionalization Strategies of 6 Fluoro 3 Methylquinoline

Chemical Reactivity Profile of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring of 6-fluoro-3-methylquinoline is a key site for chemical modification. As a tertiary amine, it possesses basic properties and can participate in salt formation with acids. alchempharmtech.com This characteristic is fundamental to its application in various chemical transformations.

The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to react with electrophiles. One of the primary reactions involving the quinoline nitrogen is its oxidation to form the corresponding N-oxide. For instance, 6-fluoro-8-phenylquinoline can be converted to 6-fluoro-8-phenylquinoline N-oxide. nih.gov This transformation not only alters the electronic properties of the quinoline ring but also serves as a strategic step for further functionalization, such as regioselective arylation at the C8 position. nih.gov

Furthermore, the nitrogen atom plays a crucial role in directing certain reactions. In iridium-catalyzed C-H borylation, the quinoline nitrogen coordinates with the iridium catalyst, directing the borylation to specific positions on the carbocyclic ring, such as the C7 position. smolecule.com This directing effect is a powerful tool for achieving regioselectivity in the functionalization of the quinoline core.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of structural modifications. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the regioselectivity of these reactions. smolecule.com

Amination Reactions with Nitrogen-Containing Moieties

The introduction of nitrogen-containing functional groups onto the quinoline scaffold is a common strategy in the development of new bioactive molecules. Amination can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

In cases where a suitable leaving group is present on the quinoline ring, such as a halogen, direct nucleophilic substitution with amines can be employed. For example, the chlorine atom at the 2-position of 2-chloro-8-fluoro-3-methylquinoline (B12855321) is a reactive site for nucleophilic displacement by amines. vulcanchem.com Similarly, N-arylation of 3-formylquinolones can be achieved using Chan-Lam coupling with phenylboronic acids, catalyzed by copper(II). mdpi.com

Recent advancements have also focused on direct C-H amination. For instance, the C(sp3)−H bonds of the methyl group at the 8-position of 8-methylquinolines can undergo amination reactions. wiley.com Additionally, the reduction of nitroquinoline derivatives provides a straightforward route to the corresponding aminoquinolines. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloro-8-fluoro-3-methylquinoline | Amine | 2-Amino-8-fluoro-3-methylquinoline derivative | Nucleophilic Aromatic Substitution |

| 3-Formylquinolone | Phenylboronic acid | N-Aryl-3-formylquinolone | Chan-Lam Coupling |

| 8-Methylquinoline (B175542) | Aminating agent | 8-(Aminomethyl)quinoline derivative | C-H Amination |

| Nitroquinoline derivative | Stannous chloride | Aminoquinoline derivative | Reduction |

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Halogenation of the this compound core provides versatile intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org

A common strategy involves the borylation of the quinoline ring followed by halogenation. For example, iridium-catalyzed borylation of 6-fluoroquinolines at the C7 position, followed by treatment with copper(II) bromide, yields the corresponding 7-bromo-6-fluoroquinoline (B13893832) derivative. nih.govacs.org This bromo-substituted quinoline can then serve as a substrate in Suzuki coupling reactions.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the halogenated quinoline with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This methodology has been successfully applied to couple aryl and heteroaryl groups to the quinoline scaffold, significantly diversifying its structure. For instance, 3-haloquinolines can undergo Suzuki-Miyaura coupling with aryl boronic acids to produce 3-arylquinolines. sci-hub.se

| Starting Material | Reagent 1 | Reagent 2 | Product | Reaction Type |

| 6-Fluoroquinoline (B108479) | [Ir(OMe)COD]₂, B₂pin₂ | CuBr₂ | 7-Bromo-6-fluoroquinoline | Borylation/Bromination |

| 7-Bromo-6-fluoroquinoline | Arylboronic acid, Pd catalyst, base | - | 7-Aryl-6-fluoroquinoline | Suzuki-Miyaura Coupling |

| 3-Haloquinoline | Arylboronic acid, Pd catalyst, base | - | 3-Arylquinoline | Suzuki-Miyaura Coupling |

Introduction of Alkyl and Aryl Substituents for Structural Diversification

The introduction of alkyl and aryl groups at various positions on the this compound ring is a key strategy for exploring structure-activity relationships. Besides Suzuki coupling, other methods are employed for this purpose.

Friedel-Crafts alkylation can be used to introduce methyl groups, for example, at the 8-position. vulcanchem.com Arylation can be achieved through transition-metal-free methods as well. For instance, the C-3 position of quinolin-4-ones can be arylated using arylhydrazines. sci-hub.se Furthermore, regioselective arylation of quinoline N-oxides at the C8 position can be accomplished using arylboronic acids. nih.gov Reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has also been demonstrated using an aldehyde and a Hantzsch ester, catalyzed by arylboronic acid. acs.org

| Position of Functionalization | Reaction Type | Reagents |

| C8 | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid |

| C3 (on quinolin-4-one) | Arylation | Arylhydrazine |

| C8 (on N-oxide) | Arylation | Arylboronic acid |

| Nitrogen (reductive alkylation) | Reductive Alkylation | Aldehyde, Hantzsch ester, Arylboronic acid |

Strategic Modification at the Fluorine Position for Enhanced Properties

The fluorine atom at the 6-position of the quinoline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. While direct substitution of the fluorine atom is challenging due to the strength of the C-F bond, it can be achieved under specific conditions through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

The success of SNAr at the fluorine position is highly dependent on the presence of strong electron-withdrawing groups on the quinoline ring and the use of potent nucleophiles. masterorganicchemistry.com For example, in some quinoline systems, fluorine displacement can occur under basic conditions at elevated temperatures. nih.gov The reactivity of the fluorine can also be exploited in the synthesis of more complex structures. For instance, the perfluorophenyl group has been studied as a reactive functionality on semiconducting polymers that can undergo fast nucleophilic aromatic substitution. mdpi.com

Positional Derivatization at the Methyl Group

The methyl group at the C-3 position of this compound offers another site for derivatization. The benzylic C(sp3)-H bonds of the methyl group can be functionalized under certain conditions. For example, a solvent- and catalyst-free reaction between 6-fluoro-2-methylquinoline (B24327) and aromatic aldehydes can lead to the formation of dehydrated alkenylazaarenes, demonstrating the reactivity of the methyl group. beilstein-journals.org

Furthermore, the acidic protons of the methyl group can be involved in competitive reactions. In the presence of a strong base, deprotonation of the methyl group can occur, leading to the formation of a variety of side products. nih.gov This reactivity needs to be considered when planning synthetic strategies involving the quinoline scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-fluoro-3-methylquinoline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H-NMR (Proton NMR) analysis reveals the chemical environment of each proton. In a typical spectrum of a related compound, 2-ethyl-6-fluoro-3-methylquinoline, the aromatic protons exhibit signals between δ 7.23 and 8.02 ppm. mdpi.com The methyl group protons at position 3 typically appear as a singlet around δ 2.43 ppm. mdpi.com The fluorine atom at the C6 position influences the chemical shifts of nearby aromatic protons due to its electron-withdrawing nature.

¹³C-NMR (Carbon-13 NMR) provides insight into the carbon framework of the molecule. For 2-ethyl-6-fluoro-3-methylquinoline, the carbon signals are observed across a wide range, with the carbon attached to the fluorine (C6) showing a characteristic splitting pattern and a chemical shift around δ 159.92 ppm (d, J = 244.5 Hz). mdpi.com The methyl carbon at position 3 resonates at approximately δ 18.97 ppm. mdpi.com

Interactive Table: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 8.02–7.94 | m | - |

| ¹H | 7.70 | s | - |

| ¹H | 7.37–7.31 | m | - |

| ¹H | 7.27–7.23 | m | - |

| ¹H | 2.43 | s | - |

| ¹³C | 162.42 | d | 2.0 |

| ¹³C | 159.92 | d | 244.5 |

| ¹³C | 143.61 | s | - |

| ¹³C | 134.89 | d | 4.875 |

| ¹³C | 130.82 | d | 9.0 |

| ¹³C | 130.28 | s | - |

| ¹³C | 127.69 | d | 10.0 |

| ¹³C | 118.10 | d | 25.375 |

| ¹³C | 109.54 | d | 21.5 |

| ¹³C | 18.97 | s | - |

Data shown for 2-ethyl-6-fluoro-3-methylquinoline. mdpi.com

High-Resolution Mass Spectrometry (HR-MS/HREI-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its molecular formula.

For instance, the molecular formula of this compound is C₁₀H₈FN, with a calculated exact mass of 161.0641 Da. nih.gov HRMS analysis of a closely related compound, 2-ethyl-6-fluoro-3-methylquinoline (C₁₂H₁₂FN), showed a calculated m/z for the protonated molecule [M+H]⁺ of 190.1027, with the found value being 190.1022, confirming its molecular formula. mdpi.com This high degree of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Table: HRMS Data for a this compound Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-Ethyl-6-fluoro-3-methylquinoline | C₁₂H₁₂FN | [M+H]⁺ | 190.1027 | 190.1022 |

Data from reference mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. In the IR spectrum of a quinoline (B57606) derivative, specific absorption bands correspond to the vibrations of its structural components.

For a related compound, 7-bromo-4-chloro-6-fluoro-2-methylquinoline, characteristic peaks are observed at 1612 and 1588 cm⁻¹ which can be attributed to the C=C and C=N stretching vibrations of the quinoline ring. acs.org The C-F bond stretching vibration typically appears in the region of 1250-1000 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Interactive Table: Characteristic IR Absorption Bands for a Substituted 6-Fluoroquinoline (B108479)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=C/C=N Stretching | 1612 |

| C=C/C=N Stretching | 1588 |

| C-H Bending | 1016 |

| C-F Stretching (anticipated region) | ~1200 |

Data shown for 7-bromo-4-chloro-6-fluoro-2-methylquinoline. acs.org

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Characteristics

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system.

A study on 6-fluoro-4-hydroxy-2-methylquinoline, a similar compound, showed absorption maxima that were analyzed using both experimental and theoretical methods. tandfonline.com The electronic properties and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be investigated through these studies. tandfonline.com The specific wavelengths of maximum absorption (λmax) are sensitive to the solvent and the substitution pattern on the quinoline ring.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure Confirmation

While specific SCXRD data for this compound was not found in the provided search results, the technique has been successfully applied to confirm the structures of related quinoline derivatives. mdpi.com For SCXRD analysis to be successful, a high-quality single crystal of the compound must first be grown. uhu-ciqso.es

Computational and Theoretical Investigations of 6 Fluoro 3 Methylquinoline

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and reactivity. While detailed DFT studies on various substituted quinolines exist, specific published data for 6-Fluoro-3-methylquinoline is scarce.

For context, comprehensive DFT analyses have been conducted on similar molecules, such as 6-fluoro-4-hydroxy-2-methylquinoline. tandfonline.comtandfonline.com These studies typically employ methods like B3LYP with basis sets such as 6-311+G(2d,p) to explore the molecule's properties in different environments, like in a water solvent using a CPCM solvation model. tandfonline.comtandfonline.com However, the substitution pattern significantly influences the electronic and structural characteristics, meaning these results cannot be directly extrapolated to this compound.

Geometry Optimization and Conformational Analysis via Potential Energy Surface Scans

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. uncw.edu This process determines the most stable arrangement of atoms by calculating forces and adjusting positions until a stationary point on the potential energy surface (PES) is reached. uncw.edu A PES scan involves systematically changing specific dihedral angles to map out the energy landscape and identify different conformers and the energy barriers between them. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While DFT calculations are routinely used to compute the HOMO-LUMO energies of quinoline (B57606) derivatives, tandfonline.com specific values for this compound are not published. A study on a related compound, 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one, reported a HOMO-LUMO gap of 4.32 eV, indicating moderate reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, providing a visual guide to its electrostatic interactions and reactivity. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). tandfonline.com Different colors, typically red for negative and blue for positive, are used to represent these areas. tandfonline.com MEP analysis is valuable for predicting how a molecule will interact with other molecules and identifying potential reactive sites. tandfonline.com

For other fluorinated quinolines, MEP maps have been generated using DFT to identify the electron-deficient regions around the quinoline nitrogen atom and electron-rich areas. tandfonline.comresearchgate.net A similar analysis for this compound would pinpoint the likely sites for nucleophilic and electrophilic attack, but such a specific map is not available in the literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

NBO studies on related quinoline compounds have identified key hyperconjugative interactions that contribute to their stability. mdpi.com For this compound, an NBO analysis would quantify the stabilizing interactions, such as those involving the fluorine atom's lone pairs and the quinoline ring's pi-system, but dedicated studies are absent.

Global Reactivity Descriptors: Hardness, Softness, Electrophilicity, and Chemical Potential

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): The tendency of electrons to escape from a system.

Hardness (η): The resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors are calculated using the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). They are highly successful in predicting the relative stability and reactivity trends among different molecules. While these parameters have been calculated for numerous quinoline derivatives to compare their reactivity, a specific data set for this compound is not available.

Theoretical Prediction of Vibrational and Nuclear Magnetic Resonance Spectra

Computational methods can predict the vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra of a molecule. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions. Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.

While experimental ¹H and ¹³C NMR data have been reported for the structurally similar compound 2-Ethyl-6-fluoro-3-methylquinoline, and theoretical spectra have been successfully calculated for other quinoline derivatives, a theoretical prediction and comparison for this compound has not been published.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgmpg.de It is an extension of Density Functional Theory (DFT) that allows for the study of systems in the presence of time-dependent external potentials, such as those from light. wikipedia.orgmpg.de This makes TD-DFT particularly well-suited for calculating electronic excitation energies, oscillator strengths, and simulating UV-visible absorption and emission spectra. wikipedia.orgbohrium.comresearchgate.net

For quinoline derivatives, TD-DFT calculations have been instrumental in understanding their photophysical properties. For instance, studies on various quinoline derivatives have successfully used TD-DFT to predict their electronic absorption and emission spectra in different solvents. bohrium.com The choice of functional and basis set is crucial for the accuracy of these predictions. For example, the CAM-B3LYP functional with a 6-31G++(d,p) basis set has been effectively used to calculate the electronic spectra of certain quinoline derivatives. bohrium.com Similarly, the B3LYP functional with the 6-311++G(d,p) basis set has been employed for other quinoline compounds. tandfonline.com

In a study specifically on 6-fluoro-4-hydroxy-2-methylquinoline, TD-DFT calculations at the B3LYP/6–311 + G (2d, p) level with a CPCM solvation model were used to analyze its excited states. tandfonline.com The theoretical calculations showed three absorption bands in the water phase, which were compared with experimental UV-Vis spectra. tandfonline.com Such comparisons between theoretical and experimental data are vital for validating the computational models and interpreting the observed spectral features, which often arise from π → π* and n → π* transitions within the quinoline system. tandfonline.com The accuracy of TD-DFT in predicting optical spectra makes it an indispensable tool for designing new quinoline-based materials for applications like organic light-emitting diodes (OLEDs) and solar cells. bohrium.com

Advanced Quantum Chemical Calculations

Beyond TD-DFT, other advanced quantum chemical methods provide deeper insights into the electronic structure and behavior of quinoline derivatives. These methods can offer higher accuracy or describe phenomena that are challenging for standard DFT approaches.

Hartree-Fock and Post-Hartree-Fock Methods in Quinoline Studies

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it provides a good starting point, it neglects electron correlation, which is the interaction between electrons. numberanalytics.comepfl.ch This limitation can lead to inaccuracies in predicting molecular properties. numberanalytics.com

To address this, post-Hartree-Fock methods have been developed to include electron correlation. numberanalytics.comepfl.ch These methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), build upon the HF solution to provide more accurate results. numberanalytics.comepfl.ch For example, a study on quinoline derivatives used both DFT and post-Hartree-Fock methods (MP2) to investigate their properties. ohu.edu.tr Such comparative studies help in assessing the performance of different computational methods against experimental data. ohu.edu.tr While computationally more demanding, post-Hartree-Fock methods are crucial for obtaining highly accurate descriptions of molecular systems, especially for properties sensitive to electron correlation. epfl.ch

Table 1: Comparison of Computational Methods for Quinoline Derivatives

| Method | Key Features | Common Applications in Quinoline Studies |

| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. wikipedia.orgnumberanalytics.com | Initial geometry optimizations, providing a reference for post-HF methods. epfl.ch |

| Post-Hartree-Fock (e.g., MP2, CI) | Includes electron correlation, more accurate than HF. numberanalytics.comepfl.ch | High-accuracy energy and property calculations. epfl.chohu.edu.tr |

| Density Functional Theory (DFT) | Includes electron correlation through an exchange-correlation functional, computationally less expensive than post-HF methods. ohu.edu.trbioline.org.br | Geometry optimization, electronic structure analysis, and as a basis for TD-DFT calculations. bohrium.combioline.org.br |

| Time-Dependent DFT (TD-DFT) | Extension of DFT for excited states. wikipedia.orgmpg.de | Calculation of electronic absorption and emission spectra, investigation of photophysical properties. bohrium.comresearchgate.net |

Investigations of Conical Intersections and Excited State Dynamics

Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces in polyatomic molecules. nih.govuci.edu They play a crucial role in the non-adiabatic dynamics of excited states, facilitating rapid internal conversion of electronic energy to vibrational energy. nih.gov This process is often the driving force behind photochemical reactions and isomerizations. nih.gov

The study of CIs and the associated excited-state dynamics is essential for understanding the photostability and photoreactivity of molecules like this compound. While standard electronic structure methods like TD-DFT can have limitations in accurately describing the topology of CIs between the ground and first excited state, specialized methods and corrections have been developed to overcome these issues. uci.edu For instance, the dynamics around CIs can be investigated using advanced ab initio dynamics simulations, which can be compared with experimental techniques like time-resolved photoelectron spectroscopy. nih.gov These investigations provide a detailed picture of the ultrafast processes that occur after photoexcitation, including the passage through a CI. nih.gov

Theoretical Modeling of this compound in Molecular Switch Systems

The unique photochemical properties of certain molecules, including the potential for photoisomerization or phototautomerization, make them promising candidates for molecular switches. researchgate.net Theoretical modeling plays a key role in designing and understanding these systems. For quinoline derivatives, computational studies can predict how structural modifications will affect their switching behavior.

For example, theoretical investigations have explored the phototautomerization of quinoline derivatives, where a photo-induced hydrogen-atom transfer leads to a change in the molecule's structure and properties. researchgate.net Such processes can occur without significant photodegradation, which is a crucial characteristic for a reliable molecular switch. researchgate.net By modeling the potential energy surfaces of the different tautomers and the pathways between them, researchers can rationalize the observed photochemical behavior and predict the efficiency of the switching process. The insights gained from these theoretical models can guide the synthesis of novel this compound-based systems with optimized switching performance for applications in data storage and molecular electronics.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. wikipedia.org QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. wikipedia.org

In the context of quinoline derivatives, QSAR studies have been widely applied to predict various activities. bioline.org.briosrjournals.orgigmpublication.org For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been used to investigate the structural requirements for the activity of fluoroquinolone derivatives as DNA gyrase inhibitors. igmpublication.org These models generate 3D contour maps that highlight the regions of the molecule where modifications are likely to enhance or decrease activity. igmpublication.org

The development of a robust QSAR model involves several key steps, including the selection of a training set of molecules with known activities, calculation of relevant molecular descriptors, building the model using statistical methods like multiple linear regression, and validating the model's predictive power. mdpi.commdpi.com For quinoline derivatives, QSAR models have been developed to predict properties such as corrosion inhibition efficiency and antibacterial activity. bioline.org.braip.org These models provide valuable insights for the rational design of new quinoline derivatives with improved properties. igmpublication.orgmdpi.com

Structure Activity Relationships Sar and Rational Design Principles

Impact of Fluorine Substitution on Electronic Properties and Reactivity Profile

The introduction of a fluorine atom into the quinoline (B57606) ring system, as seen in 6-fluoro-3-methylquinoline, imparts significant changes to the molecule's characteristics. Fluorine is the most electronegative element, and its substitution has profound electronic effects.

Electronic Effects : The fluorine atom's strong electron-withdrawing nature alters the electron-density distribution within the quinoline molecule. clockss.org This influences the molecule's basicity; fluorine substitution generally leads to a decrease in the pKa value (a measure of basicity) of the quinoline nitrogen. clockss.org Specifically, for fluoroquinolines, this effect is dependent on the position of the fluorine atom relative to the basic nitrogen atom. clockss.org The electron-withdrawing effect of fluorine can also lower the pKa of adjacent amines, which can improve membrane permeability, a crucial factor for bioavailability.

Reactivity and Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, which enhances the metabolic stability of fluorinated compounds. This bond is resistant to oxidative degradation by metabolic enzymes, which can prolong the half-life of a drug molecule in vivo. However, the position of the fluorine atom is critical. For instance, in studies on the genotoxicity of fluoroquinolines, substitution at the 6-position was found to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating potential genotoxic activity, whereas substitutions at the 2-, 3-, or 4-positions did not show this effect. nih.gov Conversely, the C-6 fluorine atom was once considered a necessary component for good antibacterial potency in quinolone antibiotics, although later discoveries showed that potent activity could be achieved without it. researchgate.net

Spectroscopic and Physicochemical Properties : Fluorine substitution affects the molecule's spectroscopic properties. Studies on fluorinated quinolines have shown that the position of the fluorine atom influences the chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net Furthermore, the substitution pattern impacts the molecule's frontier molecular orbitals (HOMO and LUMO). The introduction of fluorine atoms can increase the absolute energy value of the HOMO level, a key parameter in materials designed for organic electronics. rsc.org

Table 1: Influence of Fluorine Substitution on Quinoline Properties

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Basicity (pKa) | Generally decreases due to fluorine's electron-withdrawing effect. | clockss.org |

| Metabolic Stability | Increases due to the high strength of the C-F bond, resisting oxidative degradation. | |

| Genotoxicity | Position-dependent; 6-fluoro substitution can induce UDS. | nih.gov |

| Electronic Energy Levels | Can increase the absolute energy value of the HOMO level. | rsc.org |

| Bioavailability | Can be enhanced by reducing the basicity of nearby amines, improving membrane permeability. |

Role of Methyl Group Position and its Influence on Molecular Characteristics

The position of the methyl group on the quinoline ring is a critical determinant of the molecule's steric and electronic profile, which in turn influences its reactivity and biological activity.

Steric Hindrance : A methyl group is bulkier than a hydrogen atom, and its placement can introduce steric hindrance that affects how the molecule interacts with its environment, such as the active sites of enzymes or catalysts. For example, in hydrodenitrogenation (HDN) studies, a methyl group at the 3-position (β-carbon) of quinoline was found to increase the steric hindrance of the C=C group, making the cleavage of the C-N bond more difficult. mdpi.com In contrast, a methyl group at the 2-position (α-carbon) can hinder the contact between the quinoline's nitrogen atom and the active sites of a catalyst. mdpi.com

Biological Activity : The position of the methyl group has been shown to be crucial for the biological efficacy of quinoline derivatives.

Anticancer Activity : In a series of 2-chloro-3-formylquinoline thiosemicarbazones, a methyl group at the 7-position was a feature of compounds showing promising anticancer potential. orientjchem.org

Anti-HIV Activity : Research on quinolone derivatives as anti-HIV agents revealed that a methyl group at the 6-position of the quinoline's benzene (B151609) ring played a more significant role in activity than other substituents like chlorine or a methyl group at the 7-position. noveltyjournals.com

Genotoxicity : Studies on methylquinolines found that only 4- and 8-methylquinoline (B175542) induced UDS, while the 2- and 6-methyl derivatives did not, highlighting the positional importance in determining genotoxic potential. nih.gov

Table 2: Influence of Methyl Group Position on Quinoline Activity

| Position of Methyl Group | Observed Effect | Context/Application | Reference |

|---|---|---|---|

| Position 3 | Increases steric hindrance, making C-N bond cleavage more difficult. | Hydrodenitrogenation (HDN) | mdpi.com |

| Position 6 | Important for potent anti-HIV activity. | Anti-HIV Agents | noveltyjournals.com |

| Position 7 | Contributed to promising anticancer activity in certain derivatives. | Anticancer Agents | orientjchem.org |

| Positions 4 and 8 | Induced unscheduled DNA synthesis (UDS), indicating genotoxic potential. | Genotoxicity Studies | nih.gov |

Comprehensive Substituent Effects on Quinoline Core Functionality

Photochemical and Photophysical Properties : The introduction of different substituents can significantly alter the photochemical properties of the quinoline chromophore. For example, replacing a bromo substituent with nitro, cyano, or chloro groups, or changing a hydroxyl group to a dimethylamino group, results in major changes to the molecule's sensitivity to one- and two-photon excitation. nih.gov

Pharmacological Efficacy : The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.

In antimalarial research, an electron-donating methoxy (B1213986) group (-OCH₃) at position-2 enhanced activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org

In the development of antibacterial agents, replacing a para-methyl group with a trifluoromethyl group on a phenyl substituent attached to the quinoline core significantly improved activity against MRSA. nih.gov

For quinoline derivatives designed to enhance insulin (B600854) secretion, the nature of the substituent at the R4 position was found to be critical, with some groups being preferable and others being undesirable for the intended effect. researchgate.net

Organic Electronics : In the field of organic electronics, attaching large aromatic substituents like fluorenyl or carbazolyl groups to the quinoline core can create materials with useful thermal stability and photoluminescent properties for applications in organic light-emitting diodes (OLEDs). bohrium.com

Rational Design Strategies for Targeted Quinoline Derivatives based on Theoretical Insights

Rational design involves using the knowledge of SAR and computational modeling to strategically design and synthesize new molecules with desired properties, rather than relying on random screening. nih.govmdpi.com This approach is widely used to develop novel quinoline derivatives.

Designing for Specific Targets : By understanding how structural modifications influence pharmacological profiles, researchers can refine quinoline scaffolds to improve receptor selectivity and pharmacokinetic properties. mdpi.com For example, computational modeling and SAR studies guide the synthesis of quinoline derivatives as kinase inhibitors, where electron-withdrawing groups at position 6 can enhance activity.

Computational and Theoretical Tools : Density Functional Theory (DFT) calculations and molecular docking are powerful tools in the rational design process. DFT can be used to understand the electronic structure and reactivity of quinoline derivatives, helping to predict the effects of substituents. mdpi.com Molecular docking simulations can predict how a designed molecule will bind to a biological target, such as the active site of an enzyme, providing insights that guide further modification to improve binding affinity and efficacy. nih.gov

Scaffold-Based Design : A common strategy is to use the quinoline core as a central scaffold and systematically modify it with different functional groups in distinct domains. nih.gov For instance, a scaffold can be designed with a "polarization domain" and several "tuning domains" that can be easily functionalized to create a library of compounds. nih.gov High-throughput analysis of these libraries allows for the rapid identification of structure-photophysical relationships and the discovery of molecules with useful properties, such as fluorescent probes for live-cell imaging. nih.gov This combination of a rationally designed tunable scaffold with efficient screening accelerates the discovery of novel and optimized quinoline derivatives. nih.govmdpi.com

Applications As a Versatile Building Block in Advanced Chemical Synthesis

Intermediate in Diverse Heterocyclic Compound Synthesis

6-Fluoro-3-methylquinoline serves as a pivotal intermediate in the synthesis of more elaborate heterocyclic systems. Its inherent reactivity allows for further functionalization, leading to the construction of novel molecular frameworks. For instance, derivatives of this compound can be synthesized and subsequently used in cyclization reactions to form polycyclic structures. One such example involves the synthesis of pyridazino[4,5-b]quinolines, where a quinoline (B57606) precursor is functionalized and then reacted with hydrazine (B178648) hydrate (B1144303) to construct the additional pyridazine (B1198779) ring in a one-pot synthesis. nih.gov

Furthermore, the quinoline core itself can be built using various synthetic strategies where the precursors determine the final substitution pattern. The Pfitzinger reaction, for example, allows for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds. nih.gov By using a substituted isatin (B1672199), such as 5-fluoroisatin, and an appropriate ketone, a 6-fluoroquinoline (B108479) core can be constructed, which can then be subjected to further reactions to introduce a methyl group and other functionalities, highlighting the modularity of quinoline synthesis. nih.gov This strategic approach enables the creation of a library of quinoline derivatives for various research applications.

Construction of Complex Organic Molecular Architectures

The synthesis of complex organic molecules is a significant field in chemistry, focusing on building intricate structures that are often found in natural products and pharmaceuticals. solubilityofthings.com this compound is a valuable component in this endeavor. Its stable aromatic structure and the presence of functionalizable positions allow it to be incorporated into larger, multi-component molecular architectures. mdpi.com

Synthetic strategies often involve a step-by-step approach where protecting groups and catalytic reactions are used to control the assembly of the final molecule. solubilityofthings.com For example, this compound derivatives can be prepared and then used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach other molecular fragments, thereby constructing complex carbon-carbon or carbon-heteroatom bonds. afjbs.com This methodology is crucial for building molecules with specific three-dimensional arrangements and functionalities, which is essential for applications in drug discovery and materials science. solubilityofthings.com The fluorine atom, in particular, can influence the molecule's conformation and electronic properties, which is a key consideration in the design of complex architectures. researchgate.net

Role in Materials Science and Optics

Quinoline derivatives are of significant interest in materials science, particularly in the development of organic electronics, due to their inherent electronic and photophysical properties. tandfonline.comnih.gov The introduction of a fluorine atom and a methyl group, as in this compound, allows for the fine-tuning of these properties, making it a valuable building block for advanced materials. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

The unique electronic characteristics of quinoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. tandfonline.comnih.gov In OLEDs, quinoline-based compounds can function as fluorescent emitters or as host materials in the emissive layer. researchgate.netnih.gov The high thermal and chemical stability of the quinoline system is advantageous for device longevity. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the quinoline ring. For example, derivatives of this compound can be designed to emit light in the blue or green regions of the spectrum. nih.gov

In the context of OPVs, particularly dye-sensitized solar cells (DSSCs), quinoline derivatives are used as sensitizers. researchgate.netossila.com These molecules absorb light and inject electrons into a semiconductor material, initiating the generation of electric current. The fluorine atom in this compound can enhance the electron-accepting properties of the molecule, which is beneficial for efficient charge separation and transport in photovoltaic devices. nih.gov

| Compound | Application | Emission Color | Quantum Yield (Φ) | Key Feature |

|---|---|---|---|---|

| Quinoline Derivative 4h | OLED | Green | 0.78 | High fluorescence intensity and a lifetime of 6.20 ns. nih.gov |

| Tetradentate Pt(II) Complex | OLED | Not Specified | High (EQE of 21.3%) | Utilized as a stable phosphorescent emitter. nih.gov |

| Quinoline-based Dyes (e.g., Q1, Q2) | DSSC | Not Applicable | Not Applicable | Serve as sensitizers for light harvesting. researchgate.net |

Development of Chemo-sensors and Molecular Probes

Chemosensors are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in fluorescence. cam.ac.ukmdpi.com Quinoline derivatives are excellent candidates for building chemosensors due to their inherent fluorescence and ability to bind to metal ions. caltech.edubohrium.com The this compound scaffold can be incorporated into larger molecules designed to act as selective chemosensors. bohrium.com

For instance, a quinoline unit can act as a receptor for a specific analyte. cam.ac.uk Upon binding, the electronic properties of the quinoline ring are altered, leading to a change in its fluorescence emission (either enhancement or quenching). cam.ac.uk This principle has been used to develop sensors for various metal cations. The design of these sensors often involves linking the quinoline moiety to other functional groups that enhance selectivity and sensitivity. caltech.edu Molecular probes operate on a similar principle but may form stronger, sometimes irreversible, bonds with the target analyte. mdpi.comnih.gov The development of such sensors is crucial for applications in environmental monitoring and biological imaging. mdpi.com

Precursor for Pharmaceutically Relevant Scaffolds in Research and Development

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs. researchgate.netresearchgate.net The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, this compound is a highly sought-after precursor for the synthesis of new chemical entities with potential therapeutic applications. researchgate.net

Strategic Utility in the Discovery of New Chemical Entities for Research

This compound is a strategic starting material in drug discovery programs aimed at developing novel therapeutic agents. bitmesra.ac.in Its structure can be systematically modified to create libraries of related compounds that can be screened for biological activity against various targets. researchgate.net

A significant area of research is the development of kinase inhibitors for cancer therapy. mdpi.com The quinoline scaffold can be elaborated to fit into the ATP-binding pocket of specific kinases. nih.gov For example, derivatives of this compound-4-carboxylic acid have been investigated as potential kinase inhibitors. The fluorine atom can form favorable interactions within the protein's active site, while the methyl group can be used to probe steric constraints and optimize binding. nih.gov By synthesizing and testing a range of derivatives, researchers can establish structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.

| Scaffold/Derivative | Target/Application Area | Key Synthetic Precursor | Significance |

|---|---|---|---|

| Quinolone-Based Diarylamides | B-RAF/C-RAF Kinase Inhibitors | 2-Chloroquinoline derivatives | Showed sub-micromolar IC50 values against target kinases. nih.gov |

| 4-Quinoline Carboxylic Acids | Dihydroorotate (B8406146) Dehydrogenase Inhibitors | 5-Substituted isatins | The C6-fluoro substituent was found to be important for activity. nih.gov |

| Fluoroquinolones | Antibacterial Agents | 6-Fluoroquinolines | A major class of antibiotics targeting bacterial DNA gyrase. nih.gov |

| (S)-1-cyclohexylethyl]amide derivative | NK2/NK3 Receptor Antagonist | 6-fluoro-2-phenylquinolin-4-carboxylic acid derivative | Demonstrates the utility of fluorinated quinolines in neuroscience research. researchgate.net |

Applications in Asymmetric Synthesis Methodologies

This compound serves as a significant precursor and structural motif in the development of advanced asymmetric synthesis methodologies. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the quinoline framework, make it a valuable substrate in catalytic enantioselective transformations. The primary application in this domain is the asymmetric hydrogenation of the quinoline ring to produce chiral 1,2,3,4-tetrahydroquinolines. These chiral products are highly sought-after building blocks for the synthesis of biologically active molecules and pharmaceuticals.

Research has demonstrated that the asymmetric hydrogenation of quinoline derivatives, including those with fluorine and methyl groups, can be achieved with high efficiency and enantioselectivity using chiral transition-metal catalysts. acs.orgpku.edu.cn Chiral cationic ruthenium complexes, in particular, have proven effective for this transformation. acs.orgresearchgate.net These catalytic systems can hydrogenate a wide array of quinoline derivatives to yield the corresponding 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excesses (ee) and in high yields. acs.org

For instance, the asymmetric hydrogenation of the closely related 6-fluoro-2-methylquinoline (B24327) is a key step in the synthesis of the antibacterial agent (S)-flumequine, highlighting the pharmaceutical relevance of this synthetic strategy. acs.orgpku.edu.cn While direct studies on this compound are less common, the principles derived from analogues are directly applicable. The reaction involves the reduction of the N-containing heterocyclic ring, creating a stereocenter with high fidelity. The mechanism of this transformation is believed to proceed through an ionic pathway involving a stepwise transfer of a proton (H+) and a hydride (H-), rather than a concerted mechanism within the coordination sphere of the metal. acs.org

Furthermore, chiral Brønsted acids have been employed as catalysts for the enantioselective transfer hydrogenation of 3-substituted quinolines. liv.ac.uk This method provides an alternative to transition-metal catalysis. The enantioselectivity of these reactions is sensitive to the electronic nature of the substituents on the quinoline ring. Electron-withdrawing groups, such as fluorine, have been shown to lead to higher enantioselectivites in the resulting tetrahydroquinoline products. liv.ac.uk

In addition to hydrogenation, substituted quinolines are utilized in enantioselective cascade reactions. For example, 2-methylquinoline (B7769805) derivatives can undergo a formal Polonovski-Povarov reaction to construct complex tetrahydroquinoline scaffolds. researchgate.net Organocatalytic methods have also been developed, where chiral secondary amines catalyze the reaction between quinoline derivatives and α,β-unsaturated aldehydes to form complex polycyclic structures like dihydroacridines with high enantioselectivity. soton.ac.uk The presence of substituents on the quinoline core, including methyl and fluoro groups, has been shown to be compatible with these reaction conditions, yielding products with high enantiomeric excess. soton.ac.uk

The research in this area underscores the utility of the this compound framework as a versatile building block, enabling the synthesis of complex chiral molecules through various asymmetric catalytic strategies.

Table 1: Asymmetric Hydrogenation of Substituted Quinolines

| Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | (R,R)-Ts-DPEN-Ru-p-cymene | Methanol | >99 | 96 | acs.org |

| 6-Fluoro-2-methylquinoline | Chiral Cationic Ru-diamine complex | Water | Not specified | 98 | researchgate.net |

| 3-Methylquinoline | Chiral Phosphoric Acid | Toluene | 94 | 78 | liv.ac.uk |